molecular formula C24H34O2S2 B053258 Dccem CAS No. 123376-04-5

Dccem

Cat. No. B053258
CAS RN: 123376-04-5
M. Wt: 418.7 g/mol
InChI Key: PFDJFFZMFSJHKT-XCUVIRGDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dccem, also known as 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone, is a synthetic compound that has been widely used in scientific research. It belongs to the family of naphthoquinones, which are known for their diverse biological activities. This compound has been extensively studied for its potential applications in various fields, including cancer research and neuroscience.

Mechanism of Action

The mechanism of action of Dccem is not fully understood. However, it is believed to act by generating reactive oxygen species (ROS) that induce oxidative stress in cells. This oxidative stress can lead to cell death in cancer cells, while in neurons, it can modulate the activity of ion channels.
Biochemical and Physiological Effects:
This compound has been shown to induce cytotoxicity in cancer cells by inducing oxidative stress. It has also been shown to modulate the activity of ion channels in neurons, leading to changes in neuronal excitability. Additionally, this compound has been shown to inhibit the growth of certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Dccem in lab experiments is its well-established synthesis method. Additionally, this compound has been shown to exhibit potent biological activities, making it a useful tool for studying various biological processes. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on Dccem. One area of research is the development of this compound derivatives that exhibit improved biological activity and reduced toxicity. Additionally, this compound could be used in combination with other compounds to enhance its cytotoxic effects on cancer cells. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
In conclusion, this compound is a synthetic compound that has been widely used in scientific research. It exhibits potent biological activities and has been shown to be useful in studying various biological processes. While its mechanism of action is not fully understood, this compound has potential applications in fields such as cancer research and neuroscience. Further research is needed to fully understand the potential of this compound and its derivatives.

Synthesis Methods

Dccem can be synthesized through a multistep process that involves the reaction of this compound-5,8-dimethoxy-1,4-naphthoquinone with various reagents. The final product is obtained through purification and isolation steps. The synthesis method for this compound has been well-established, and it is readily available for research purposes.

Scientific Research Applications

Dccem has been widely used in scientific research as a tool to study various biological processes. It has been shown to exhibit cytotoxic effects on cancer cells, making it a potential candidate for cancer therapy. Additionally, this compound has been shown to modulate neuronal activity, which makes it a useful tool for studying the nervous system.

properties

CAS RN

123376-04-5

Molecular Formula

C24H34O2S2

Molecular Weight

418.7 g/mol

IUPAC Name

(8S,9S,10R,13R,14S,17S)-17-acetyl-13-(1,3-dithiolan-2-ylmethyl)-10-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C24H34O2S2/c1-15(25)19-5-6-21-18-4-3-16-13-17(26)7-9-23(16,2)20(18)8-10-24(19,21)14-22-27-11-12-28-22/h13,18-22H,3-12,14H2,1-2H3/t18-,19-,20+,21+,23+,24+/m1/s1

InChI Key

PFDJFFZMFSJHKT-XCUVIRGDSA-N

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)CC5SCCS5

SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)CC5SCCS5

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)CC5SCCS5

synonyms

3,20-dioxopregn-4-ene-18'-carboxaldehyde cyclic 18'-(1,2-ethandiylmercaptal)
DCCEM

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.